![molecular formula C17H13N3O2 B7735374 2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid](/img/structure/B7735374.png)
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid
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Overview
Description
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid is a compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound consists of an indole fused with a quinoxaline ring, which is further substituted with a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with appropriate alkylating agents. One common method involves the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40°C . The reaction conditions are carefully controlled to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as K₂CO₃.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and dyes
Mechanism of Action
The mechanism of action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid involves its interaction with various molecular targets. The compound is known to intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potent anticancer agent. Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar biological activities.
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral properties.
Uniqueness
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acid is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-10(17(21)22)20-14-9-5-2-6-11(14)15-16(20)19-13-8-4-3-7-12(13)18-15/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFWCCIWNPTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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